N-(2,5-dimethylphenyl)-2-methoxybenzamide is a chemical compound that belongs to the class of amides, specifically characterized by the presence of a methoxy group and a dimethylphenyl substituent. This compound has garnered interest in various fields of scientific research due to its potential biological activities, including anticancer properties.
The synthesis and investigation of N-(2,5-dimethylphenyl)-2-methoxybenzamide have been documented in several studies, highlighting its synthesis methods, structural properties, and biological applications. Notable publications include research on related compounds that explore their synthesis and mechanisms of action against cancer cells .
N-(2,5-dimethylphenyl)-2-methoxybenzamide can be classified as:
The synthesis of N-(2,5-dimethylphenyl)-2-methoxybenzamide typically involves several steps, including:
The molecular structure of N-(2,5-dimethylphenyl)-2-methoxybenzamide can be described as follows:
N-(2,5-dimethylphenyl)-2-methoxybenzamide can undergo various chemical reactions:
These reactions are often facilitated by specific catalysts or reagents that enhance reactivity while maintaining selectivity towards desired products .
The mechanism of action for N-(2,5-dimethylphenyl)-2-methoxybenzamide involves its interaction with biological targets:
Studies have indicated that derivatives of this compound display significant antiproliferative activity against various cancer cell lines at subnanomolar concentrations .
Relevant data from spectroscopy and chromatography techniques confirm these properties and assist in characterizing the compound further .
N-(2,5-dimethylphenyl)-2-methoxybenzamide is primarily researched for its potential applications in:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
N-(2,5-Dimethylphenyl)-2-methoxybenzamide (CAS 353783-62-7) is a small-molecule benzamide derivative with the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol. Its structure comprises a 2-methoxy-substituted benzoyl group linked via an amide bond to a 2,5-dimethylaniline moiety, represented by the canonical SMILES: O=C(NC1=CC(C)=CC=C1C)C2=CC=CC=C2OC [5]. This molecular architecture positions it within a broader class of N-aryl benzamides investigated for their diverse bioactivities. The compound's significance stems from two key features: (1) the hydrogen-bonding capacity of its amide linkage, which facilitates interactions with biological targets, and (2) the steric and electronic modulation afforded by the ortho-methoxy and dimethylphenyl substituents, fine-tuning receptor affinity and metabolic stability [5].
Incorporating complex heterocycles, as in the ChemDiv screening compound D705-0280 (N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide), enhances target specificity—this analog shows potent activity in cancer models due to its extended pharmacophore [6].
Crystallographic and Conformational Insights: Studies on closely related molecules like N-(2,5-dimethylphenyl)-2-methylbenzamide demonstrate that such compounds exhibit near-coplanar aromatic rings (dihedral angle ~1.9°), facilitating π-stacking interactions. The amide group, however, deviates significantly (48.0–48.6°) from the ring planes, optimizing it for intermolecular hydrogen bonding (N–H⋯O) in biological environments [2]. This structural motif is critical for target engagement, as seen in protein-ligand co-crystallography studies.
Table 1: Key Structural Analogues and Their Modifications
Compound Name | Substituent (Benzamide Ring) | R&D Significance | Source |
---|---|---|---|
N-(2,5-Dimethylphenyl)-2-methoxybenzamide | 2-OCH₃ | Core compound; scaffold for derivatization | [5] |
N-(2,5-Dimethylphenyl)-4-methoxybenzamide | 4-OCH₃ | Altered electronics & binding geometry | |
N-(2,5-Dimethylphenyl)-2-methylbenzamide | 2-CH₃ | Reduced H-bonding capacity; steric effects | [2] |
N-(2,5-Dimethoxyphenyl)-2-methoxybenzamide | -; Aniline=2,5-diOCH₃ | Enhanced polarity; different receptor profile | [3] |
D705-0280 (Oxadiazole derivative) | 2-(1,2,4-Oxadiazole) | Improved target specificity (cancer screening) | [6] |
Benzamides represent a privileged scaffold in medicinal chemistry, with N-(2,5-dimethylphenyl)-2-methoxybenzamide emerging as part of the third generation of optimized derivatives. Early benzamide therapeutics (1950s–1980s) focused on gastrointestinal motility (e.g., metoclopramide) and antipsychotics (e.g., remoxipride), leveraging unsubstituted or meta-substituted benzamide cores. These drugs primarily targeted dopamine D₂ receptors but faced specificity limitations [8]. The 1990s saw strategic incorporation of ortho- and di-substitutions to enhance target selectivity. For example, N-(3,5-dimethylphenyl)-3-methoxybenzamide (A₃B₅) was designed to inhibit melanogenesis via TRP-2 downregulation—a mechanism distinct from classical tyrosinase inhibitors [8]. This shift exemplified the move from "accidental" drug discovery to rational structure-based design.
Cellular Process Interference: The core benzamide scaffold disrupts cell cycle progression (G1 arrest) in melanoma cells, as demonstrated by in vitro studies on related dimethylphenyl benzamides [8].
Technological Drivers of Evolution: Three advances accelerated the development of substituted benzamides:
Table 2: Evolution of Key Benzamide Therapeutics with Structural Features
Generation | Example Compounds | Key Structural Features | Primary Target/Use | |
---|---|---|---|---|
1st (1950s–80s) | Metoclopramide, Remoxipride | Unsubstituted benzamide; meta-alkoxy | D₂ dopamine receptor | |
2nd (1990s–2000s) | A₃B₅ (N-(3,5-dimethylphenyl)-3-methoxybenzamide) | meta-OCH₃; meta,meta'-dimethylaniline | TRP-2; melanogenesis inhibition | [8] |
3rd (2010s–Present) | N-(2,5-dimethylphenyl)-2-methoxybenzamide | ortho-OCH₃; ortho,para'-dimethylaniline | Cancer screening libraries | [5] [6] |
D705-0280 | 2-(1,2,4-Oxadiazole) extension | Kinase/oncoprotein inhibition | [6] |
Current research focuses on hybrid molecules like D705-0280, which integrates a 3-phenyl-1,2,4-oxadiazole moiety onto the benzamide core. This compound (MW 399.45 g/mol, logP 5.03) exhibits enhanced binding to oncology targets via additional π-stacking and hydrogen-bond acceptor sites (nitrogen/oxygen atoms), demonstrating the scaffold's adaptability [6]. The trajectory underscores a shift from receptor antagonism toward multi-target modulation of enzymatic and signaling pathways, positioning N-(2,5-dimethylphenyl)-2-methoxybenzamide as a versatile intermediate for next-generation therapeutics.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0